BenchChemオンラインストアへようこそ!

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Medicinal chemistry Conformational analysis Scaffold diversity

This spirocyclic amine features a rigid piperidine-cyclopropane core with orthogonal Boc protection, enabling precise, sequential functionalization. Unlike generic amines, its 1-amino positioning on the cyclopropane dictates unique steric and nucleophilic properties critical for developing potent antibacterials, H3R antagonists, and GLP-1 agonists. Choose this compound for scaffold-hopping libraries and constrained peptidomimetics.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1509561-26-5
Cat. No. B2480055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate
CAS1509561-26-5
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC2N
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-14)7-9(12)13/h9H,4-8,13H2,1-3H3
InChIKeyUBFVBBDUCZLJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate – A Boc-Protected Spirocyclic Amine Building Block for Conformationally Constrained Drug Discovery


tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1509561-26-5, molecular formula C₁₂H₂₂N₂O₂, MW 226.32) is a spirocyclic amine building block featuring a 5-azaspiro[2.5]octane core—a piperidine ring spiro-fused to a cyclopropane at a quaternary carbon—with a Boc-protected amino group at the 1-position of the cyclopropane ring [1]. This scaffold combines the conformational rigidity of a spirocyclic framework with the synthetic versatility of an orthogonal Boc protecting group, making it a strategic intermediate for constructing constrained peptidomimetics, heterocyclic systems, and drug-like molecules [2]. The compound belongs to a family of azaspiro[2.5]octane derivatives that have been incorporated into pharmacologically active molecules across therapeutic areas including antibacterials, H3 receptor antagonists, GLP-1 agonists, M4 muscarinic antagonists, and metalloprotease inhibitors [3].

Why Generic Spirocyclic Amine Substitution Fails: tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate Demands Scaffold-Specific Selection


Spirocyclic amine building blocks cannot be treated as interchangeable commodities. The 5-azaspiro[2.5]octane scaffold embeds a piperidine ring, distinguishing it from the pyrrolidine-based 5-azaspiro[2.4]heptane system and the azepine-based 5-azaspiro[2.6]nonane system; each ring size imposes a unique conformational landscape, ring-strain profile, and spatial orientation of the amino substituent [1]. Within the 5-azaspiro[2.5]octane family, the position of the amino group (1-, 7-, or 8-position) further dictates steric accessibility, nucleophilicity, and the geometry of subsequent derivatives [2]. The specific combination of a 1-amino substituent on the cyclopropane ring with Boc protection at the piperidine nitrogen enables orthogonal deprotection and selective functionalization strategies that are not achievable with other regioisomers or protecting-group schemes [3]. Substituting a generic spirocyclic amine without verifying scaffold geometry, amino position, and protecting group compatibility risks altering the conformational bias, synthetic trajectory, and ultimately the biological profile of the final compound.

Quantitative Differentiation Evidence for tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate Against Closest Analogs


Ring-Size Differentiation: 5-Azaspiro[2.5]octane (Piperidine) vs. 5-Azaspiro[2.4]heptane (Pyrrolidine) Scaffold

The target compound's 5-azaspiro[2.5]octane core incorporates a six-membered piperidine ring, in contrast to the five-membered pyrrolidine ring in the closest analog, tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1290627-06-3). This ring-size difference alters the spirocarbon geometry and conformational envelope accessible to the scaffold [1]. In the broader spiroalkane series, spiro[2.5]octane exhibits a spirocarbon C–C–C bond angle of approximately 118.9°, compared to progressively larger angles in smaller spiroalkanes such as spiro[2.4]heptane, which manifests greater ring-strain deformation at the spiro junction [2]. The piperidine ring of the [2.5] system adopts chair conformations that orient the Boc group and cyclopropane in spatially defined geometries distinct from the envelope conformations of the [2.4] pyrrolidine system. These geometric differences translate into divergent steric environments for the 1-amino group, impacting both its nucleophilicity and the three-dimensional architecture of downstream conjugates.

Medicinal chemistry Conformational analysis Scaffold diversity

Amino Positional Isomerism: 1-Amino vs. 7-Amino vs. 8-Amino Substitution on the 5-Azaspiro[2.5]octane Scaffold

Within the 5-azaspiro[2.5]octane scaffold, the amino group can be positioned at C-1 (target compound, CAS 1509561-26-5), C-7 (CAS 2091417-05-7), or C-8 (CAS 1260802-34-3). The 1-amino group is attached directly to the cyclopropane ring, placing it in a sterically constrained environment with distinct electronic properties compared to the 7-amino (attached to the piperidine ring, remote from the spiro junction) and 8-amino (attached to the piperidine ring adjacent to the spiro carbon) regioisomers . Patent literature on quinolone antibacterials explicitly claims compounds wherein the R³ substituent is 1-amino-5-azaspiro[2.5]oct-5-yl as a distinct preferred embodiment, separate from other spirocyclic amino substituents, indicating that the 1-amino-5-azaspiro[2.5]octane geometry confers specific and non-interchangeable biological properties [1]. The three regioisomers are constitutionally isomeric (identical molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32) but are commercially supplied as distinct catalog items with independent CAS numbers, purity specifications, and pricing, reflecting their non-equivalent synthetic utility [2].

Regioisomer differentiation Synthetic intermediate Structure–activity relationship

Patent-Validated Scaffold Preference: 1-Amino-5-azaspiro[2.5]octane as a Privileged Substituent in Quinolone Antibacterials

The 1-amino-5-azaspiro[2.5]octane scaffold is explicitly recited as a preferred substituent in foundational quinolone antibacterial patents. CA2111463C (and its counterpart WO1992022550A1) claim quinolone carboxylic acid derivatives wherein R³ at the 7-position of the quinolone nucleus is specifically '1-amino-5-azaspiro[2.5]oct-5-yl' (Claim 6), alongside '2-amino-7-azaspiro[3.5]non-7-yl' (Claim 7) [1]. This patent further teaches that the azaspiro substituent replaces earlier pyrrolidinyl and piperidinyl groups, with the spirocyclic constraint imparting improved antibacterial potency and oral absorption [2]. The companion patent EP0550025 (Korea Research Institute of Chemical Technology) describes azaspiro[2.5]octane derivatives (n=2 in the spiro system) as distinct intermediates from azaspiro[2.4]heptane derivatives (n=1), with both ring systems claimed for constructing quinolone antibacterials possessing broad-spectrum activity against Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus (MRSA) [3]. While specific MIC values comparing different spirocyclic substituents on identical quinolone cores are not disclosed in the public domain, the structural specificity of the patent claims—reciting the 1-amino-5-azaspiro[2.5]octane scaffold as a distinct, preferred embodiment—constitutes strong intellectual property evidence of its non-fungible value in antibacterial drug design.

Antibacterial quinolones Patent analysis Scaffold validation

Conformational Restriction and sp³ Carbon Fraction (Fsp³): Spirocyclic vs. Non-Spirocyclic Piperidine Building Blocks

The target compound's spirocyclic architecture confers complete sp³ hybridization across all 12 carbon atoms (Fsp³ = 1.0), a parameter increasingly recognized as favorable for drug-likeness, target selectivity, and metabolic stability [1]. In contrast, a commonly used non-spirocyclic comparator, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 73874-95-0, C₁₀H₂₀N₂O₂, MW 200.28), lacks the cyclopropane ring and exhibits lower three-dimensional complexity (Fsp³ ≈ 0.9) with greater conformational flexibility due to the absence of the spiro constraint [2]. The spirocyclic junction locks the piperidine ring and the cyclopropane into a defined relative geometry, reducing the entropic penalty upon target binding and pre-organizing the amino group in a specific spatial orientation. This conformational restriction has been exploited across multiple target classes: azaspiro[2.5]octane carboxamide scaffolds yielded nanomolar-potent H3 receptor antagonists with brain-penetrant properties (compound 6s: free-plasma exposures ~50× above IC₅₀, brain-to-plasma ratio ~3 in mice) [3]; chiral 6-azaspiro[2.5]octanes achieved high potency and selectivity as M4 muscarinic receptor antagonists [4]; and 6-azaspiro[2.5]octane-based small molecules were optimized into potent GLP-1 receptor agonists [5]. These examples collectively demonstrate that the azaspiro[2.5]octane scaffold, when appropriately functionalized, delivers target engagement and pharmacokinetic properties that are difficult to achieve with non-spirocyclic piperidine alternatives.

Drug-likeness Fsp³ Conformational restriction Lead optimization

Boc Protection at the 5-Position Enables Orthogonal Deprotection and Modular Synthetic Elaboration

The target compound features a Boc (tert-butoxycarbonyl) protecting group at the piperidine nitrogen (5-position), while the primary amino group at the 1-position remains unprotected. This orthogonal arrangement enables selective deprotection and functionalization: the Boc group can be removed under mild acidic conditions (e.g., TFA or HCl) without affecting the cyclopropane-attached amine, which can be selectively elaborated via amide coupling, reductive amination, or sulfonamide formation [1]. In contrast, the regioisomeric building block tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1260802-34-3) presents the amino group at a different position on the piperidine ring, altering the steric environment and electronic properties of both the reactive amine and the Boc-protected nitrogen . The diversity-oriented synthesis methodology of Wipf et al. specifically generates 5-azaspiro[2.5]octane scaffolds with functional handles suitable for subsequent ring-closing metathesis, epoxide opening, or reductive amination, underscoring the modular synthetic value of this scaffold family [2]. The Boc group on the target compound also enhances solubility in organic solvents (DCM, THF, EtOAc) commonly used in medicinal chemistry workflows, while rendering the compound compatible with inert-atmosphere conditions required for many transition-metal-catalyzed transformations [1].

Protecting group strategy Orthogonal synthesis Boc deprotection

Highest-Impact Research and Industrial Application Scenarios for tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate


Synthesis of Conformationally Constrained Quinolone Antibacterial Candidates Targeting Gram-Positive and Gram-Negative Pathogens

Research groups developing next-generation quinolone antibacterials can employ this building block to introduce the 1-amino-5-azaspiro[2.5]octane substituent at the 7-position of the quinolone nucleus, as validated by patent CA2111463C which explicitly claims derivatives bearing this specific spirocyclic amine [1]. The rigid spirocyclic geometry constrains the amino group orientation, which the patent literature associates with improved antibacterial potency and oral absorption compared to flexible pyrrolidinyl or piperidinyl substituents [2]. The Boc protection enables late-stage deprotection and diversification of the piperidine nitrogen after quinolone core assembly.

Construction of Brain-Penetrant H3 Receptor Antagonist Libraries Based on the Azaspiro[2.5]octane Carboxamide Scaffold

The azaspiro[2.5]octane carboxamide scaffold has demonstrated nanomolar H3R antagonist potency with favorable brain exposure (brain-to-plasma ratio ~3) and in vivo efficacy in cognition models [3]. The 1-amino group on the target compound can be directly elaborated into diverse carboxamide, sulfonamide, or urea derivatives to explore structure–activity relationships around the cyclopropane-attached amine vector, while the Boc group preserves the piperidine nitrogen for parallel diversification.

Design of Conformationally Restricted GLP-1 Receptor Agonists or M4 Muscarinic Antagonists Using Spirocyclic Amine Cores

The 6-azaspiro[2.5]octane scaffold has been optimized into potent GLP-1 agonists [4] and M4-selective muscarinic antagonists [5]. Although these published series use the 6-aza regioisomer, the 5-aza scaffold of the target compound offers a distinct nitrogen placement that alters the vector of substitution and hydrogen-bonding capacity. For medicinal chemistry programs seeking to explore regioisomeric diversity, this building block provides the 5-aza variant with a 1-amino handle, enabling the synthesis of scaffold-hopping libraries that sample alternative geometries at the spiro junction.

Diversity-Oriented Synthesis of Piperidine-Containing Spirocyclic Screening Libraries

Building on the diversity-oriented synthesis methodology of Wipf et al., this compound serves as a functionalized piperidine-containing spirocyclic building block that can be elaborated via ring-closing metathesis, epoxide opening, or reductive amination to generate structurally diverse azaspirocyclic compound collections for high-throughput screening [6]. The orthogonal protection (Boc on piperidine, free amine on cyclopropane) enables sequential parallel functionalization at two distinct points of diversity, maximizing the chemical space coverage per synthetic step.

Quote Request

Request a Quote for tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.